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Executive Summary

AFM24 is a novel, tetravalent, bispecific innate cell engager (ICE®) designed to bridge the
innate immune system with tumor cells for targeted destruction. This technical guide provides
an in-depth overview of the foundational research on AFM24, detailing its mechanism of action,
summarizing key preclinical and clinical data, and outlining experimental methodologies.
AFM24 co-engages CD16A on natural killer (NK) cells and macrophages, and the epidermal
growth factor receptor (EGFR) on solid tumor cells. This dual targeting strategy redirects the
cytotoxic capabilities of the innate immune system to eliminate cancer cells through antibody-
dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).
A key feature of AFM24 is its activity independent of EGFR signaling pathways, offering a
potential therapeutic option for patients with tumors resistant to conventional EGFR inhibitors.

Mechanism of Action: Bridging Innate Immunity and
Tumor Cells

AFM24 is a tetravalent, bispecific antibody construct with two binding sites for CD16A and two
for EGFR.[1][2] CD16A is an activating Fc receptor expressed on the surface of NK cells and
macrophages.[1][3] EGFR is a receptor tyrosine kinase frequently overexpressed in various
solid tumors and plays a role in cell proliferation and survival.[1]
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By simultaneously binding to CD16A on innate immune cells and EGFR on tumor cells, AFM24
creates an immunological synapse, effectively redirecting the cytotoxic machinery of NK cells
and the phagocytic activity of macrophages towards the tumor. This mechanism of action leads
to tumor cell lysis via two primary pathways:

e Antibody-Dependent Cellular Cytotoxicity (ADCC): Engagement of CD16A on NK cells by
AFM24, which is cross-linked to an EGFR-expressing tumor cell, triggers the release of
cytotoxic granules containing perforin and granzymes, inducing apoptosis in the cancer cell.

e Antibody-Dependent Cellular Phagocytosis (ADCP): Similarly, AFM24 facilitates the
engulfment and destruction of EGFR-positive tumor cells by macrophages through CD16A-
mediated phagocytosis.

Crucially, AFM24's efficacy is not dependent on inhibiting EGFR signaling pathways. This
allows it to be effective against tumors with downstream mutations in pathways like KRAS and
BRAF, which typically confer resistance to EGFR-targeting tyrosine kinase inhibitors (TKIs) and
some monoclonal antibodies. Preclinical data have shown that AFM24's activity is independent
of EGFR expression levels.

Quantitative Data Summary
Preclinical In Vitro Potency

The potency of AFM24 in mediating ADCC has been evaluated across a panel of EGFR-
expressing tumor cell lines. The half-maximal effective concentration (EC50) values
demonstrate potent activity in the picomolar range.

EGFR
. . KRASI/BRAF AFM24 ADCC
Cell Line Tumor Type Expression
Status EC50 (pM)
(SABC*)
) ) - Mutated and 0.7+0.4t047.7
Various Multiple Not specified ]
Wild-Type +19.0

*SABC: Standard Antibody Binding Capacity, a measure of cell surface antigen density.

Preclinical In Vivo Efficacy
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In vivo studies in humanized mouse models have demonstrated the anti-tumor efficacy of
AFM24.

Model Tumor Type Treatment Dosage Outcome
A-431 (human Dose-dependent
] ) ) 5, 15, and 45
hu-NOG mice epidermoid AFM24 ) tumor growth
. mg/kg i.v. N
carcinoma) inhibition

Clinical Trial Efficacy (Monotherapy and Combination)

Clinical trials have evaluated AFM24 as both a monotherapy and in combination with other
agents, such as the anti-PD-L1 antibody atezolizumab.

AFM24 Monotherapy (Phase 1/2a, NCT04259450)

Patient Population Number of Patients Best Objective Response

EGFR-expressing solid tumors ] ] ]
) 35 Stable Disease in 10 patients
(heavily pretreated)

2 confirmed partial responses,
EGFR mutant NSCLC 15 _
5 stable disease

1 confirmed stable disease
EGFR+ Colorectal Cancer 16 ) )
with tumor reduction

AFM24 in Combination with Atezolizumab (Phase 1/2a, NCT05109442)
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Experimental Protocols
In Vitro ADCC Assay

Objective: To determine the potency and efficacy of AFM24 in mediating NK cell-mediated
cytotoxicity against EGFR-expressing tumor cells.

Methodology:

o Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy
donors. NK cells are then enriched from this population.

o Target Cells: A panel of EGFR-expressing tumor cell lines (e.g., various origins with different
EGFR expression levels and KRAS/BRAF mutation status) are cultured.
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o Labeling: Target cells are labeled with a fluorescent dye, such as calcein-AM, which is
retained by live cells.

o Co-culture: Labeled target cells are co-cultured with NK cells at a specific effector-to-target
(E:T) ratio (e.g., 0.3:1).

e Treatment: Increasing concentrations of AFM24 are added to the co-culture. Control
antibodies (e.g., anti-RSV/CD16A) are used as negative controls.

 Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).

o Measurement of Lysis: The release of the fluorescent dye from lysed target cells into the
supernatant is measured using a fluorescence plate reader. The percentage of specific lysis
is calculated relative to spontaneous and maximum release controls.

o Data Analysis: The EC50 values are determined by plotting the percentage of specific lysis
against the concentration of AFM24 and fitting the data to a sigmoidal dose-response curve.

In Vitro ADCP Assay

Objective: To assess the ability of AFM24 to induce macrophage-mediated phagocytosis of
EGFR-expressing tumor cells.

Methodology:

o Effector Cells: Human macrophages are generated from healthy donor PBMCs by in vitro
culture in the presence of macrophage colony-stimulating factor (M-CSF).

o Target Cells: EGFR-expressing tumor cells are labeled with a fluorescent dye like CMFDA.

e Co-culture: Labeled target cells are co-cultured with macrophages at a specific E:T ratio
(e.g., 5:1).

e Treatment: AFM24 or control antibodies are added at various concentrations.

 Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).
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e Analysis by Flow Cytometry: Phagocytosis is quantified by flow cytometry, measuring the
percentage of macrophages that have engulfed the fluorescently labeled tumor cells (i.e.,
double-positive for a macrophage marker like CD11b and the target cell label).

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of AFM24 in a living organism.

Methodology:

Animal Model: Immunodeficient mice (e.g., humanized hIL-15 boosted NOG mice) are used,
which can accept human tumor xenografts and have functional human immune cells.

Tumor Implantation: Human tumor cells (e.g., A-431) are subcutaneously inoculated into the
mice.

Treatment Initiation: When tumors reach a specific volume (e.g., 50-100 mm?), treatment
with AFM24 or a vehicle control is initiated.

Dosing Regimen: AFM24 is administered intravenously (i.v.) at different dose levels (e.g., 5,
15, and 45 mg/kg) on a weekly schedule.

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, and the tumor growth curves of the different treatment groups are compared.

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of
immune cell infiltration by techniques such as fluorescence-activated cell sorting (FACS).

Phase 1/2a Clinical Trial Desigh (Combination Therapy)

Objective: To evaluate the safety, tolerability, and preliminary efficacy of AFM24 in combination
with atezolizumab in patients with advanced EGFR-expressing solid tumors.

Methodology (NCT05109442):
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o Study Design: An open-label, non-randomized, multicenter, dose-escalation (Phase 1) and
dose-expansion (Phase 2a) study.

» Patient Population: Patients with advanced, histologically confirmed EGFR-positive
malignancies who have progressed after prior therapies.

e Treatment Regimen:

o Safety Lead-in: A single dose of AFM24 is administered 7 days before the first
combination treatment.

o Dose Escalation (Phase 1): A traditional 3+3 design is used to determine the maximum
tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of AFM24. Escalating
doses of AFM24 are given as weekly intravenous infusions, while atezolizumab is
administered at a fixed dose (e.g., 840 mg) biweekly.

o Dose Expansion (Phase 2a): The RP2D of AFM24 in combination with atezolizumab is
further evaluated in specific tumor cohorts.

e Endpoints:

o Primary Endpoints: Dose-limiting toxicities (Phase 1) and overall response rate (ORR) per
RECIST v1.1 (Phase 2a).

o Secondary Endpoints: Safety, pharmacokinetics, immunogenicity, progression-free
survival (PFS), duration of response (DOR), and disease control rate (DCR).

e Tumor Assessments: Tumor responses are assessed at baseline and at regular intervals
during treatment.

Visualizations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

NK Cell / Macrophage

Bingds to EGFR Binds to CD16A

EGFR-Expressing Tumor Cell Innate Immune Cell
\4 \

( EGFR ) ( CD16A )

Click to download full resolution via product page

Caption: AFM24 bridges innate immune cells and tumor cells.
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Caption: Workflow for an in vitro ADCC assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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